molecular formula C18H17N3O2 B11148002 N-(2-methoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

N-(2-methoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B11148002
M. Wt: 307.3 g/mol
InChI Key: OVPXGURHVKZXQX-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a pyridine ring, and a methoxyethyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the methoxyethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can significantly change the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as materials science and catalysis.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyridine-containing molecules. Examples are:

  • 2-(3-pyridinyl)-4-quinolinecarboxamide
  • N-(2-ethoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Uniqueness

N-(2-methoxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-23-10-9-20-18(22)15-11-17(13-5-4-8-19-12-13)21-16-7-3-2-6-14(15)16/h2-8,11-12H,9-10H2,1H3,(H,20,22)

InChI Key

OVPXGURHVKZXQX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3

Origin of Product

United States

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